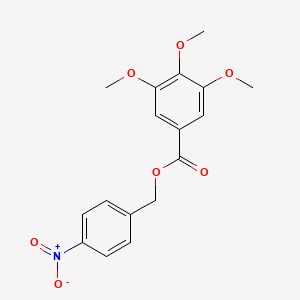

4-nitrobenzyl 3,4,5-trimethoxybenzoate

Description

Significance within Contemporary Organic Synthesis and Chemical Methodology

The 4-nitrobenzyl moiety is a cornerstone in the field of photolabile protecting groups (PPGs). nih.govresearchgate.netchemicalbook.com These groups offer a powerful strategy in multi-step organic synthesis by allowing for the selective deprotection of a functional group using light, a traceless reagent. nih.gov This method provides spatiotemporal control over chemical reactions, which is highly valuable in the synthesis of complex molecules and in chemical biology. researchgate.nettargetmol.com

The 3,4,5-trimethoxybenzoyl scaffold, derived from gallic acid, is a key structural element in numerous biologically active compounds, including antimicrobial and anticancer agents. nih.govmdpi.com Its presence can significantly influence a molecule's pharmacological properties.

The combination of these two moieties in 4-nitrobenzyl 3,4,5-trimethoxybenzoate (B1228286) suggests a potential application as a photolabile prodrug or a "caged" compound. In such a design, the biologically active 3,4,5-trimethoxybenzoic acid (or a derivative) could be released from its inactive ester form upon irradiation with light. However, no specific studies have been found to validate this hypothesis for this particular compound.

Overview of Nitrobenzyl Ester Chemistry: Synthesis and Reactivity Paradigms

Nitrobenzyl esters, particularly those with the nitro group in the ortho or para position, are widely used as photolabile protecting groups for carboxylic acids. chemicalbook.comtargetmol.com

Synthesis: The synthesis of nitrobenzyl esters is typically achieved through standard esterification methods. A common approach involves the reaction of a carboxylic acid with a nitrobenzyl halide, such as 4-nitrobenzyl bromide, in the presence of a base. Alternatively, the ester can be formed by reacting an acid chloride with 4-nitrobenzyl alcohol or through coupling reactions using reagents like dicyclohexylcarbodiimide (B1669883) (DCC). nih.gov

Reactivity: The key feature of nitrobenzyl esters is their ability to be cleaved by UV light, typically in the range of 300-360 nm. nih.gov The photochemical cleavage mechanism for para-nitrobenzyl esters is more complex and less efficient than that of the corresponding ortho-isomers. The process generally involves the formation of an excited state, followed by intramolecular rearrangements that lead to the release of the carboxylic acid and the formation of a nitroso-containing byproduct. chemicalbook.com

Review of 3,4,5-Trimethoxybenzoyl Derivatives in Advanced Chemical Research

The 3,4,5-trimethoxybenzoyl unit is a significant pharmacophore found in a variety of natural products and synthetic molecules with diverse biological activities. nih.govmdpi.com This structural motif is a derivative of 3,4,5-trihydroxybenzoic acid, commonly known as gallic acid.

Derivatives of 3,4,5-trimethoxybenzoic acid and the closely related 3,4,5-trimethoxycinnamic acid have been investigated for a wide range of therapeutic applications, including:

Anticancer activity: Certain compounds containing this moiety have shown promise as cytotoxic agents.

Antimicrobial properties: These derivatives have been explored as potential antibacterial and antifungal agents. mdpi.com

Cardiovascular effects: Some compounds are studied for their impact on the cardiovascular system.

The synthesis of these derivatives often involves the modification of the carboxylic acid group of 3,4,5-trimethoxybenzoic acid to form esters, amides, and other functional groups to modulate their biological activity and pharmacokinetic properties. nih.gov

Historical Trajectory and Evolving Role of the Compound and Related Motifs in Synthetic Transformations

The concept of photolabile protecting groups dates back to the 1960s. nih.gov Since then, the field has expanded significantly, with the development of a wide array of PPGs tailored for specific applications in organic synthesis, materials science, and biology. researchgate.nettargetmol.com The o-nitrobenzyl group has been a workhorse in this area, valued for its reliable cleavage and synthetic accessibility. chemicalbook.com

The 3,4,5-trimethoxybenzoyl moiety has a long history in medicinal chemistry, stemming from the natural product gallic acid. Its incorporation into synthetic molecules continues to be a strategy for discovering new therapeutic agents. nih.govmdpi.com

While the individual histories of the 4-nitrobenzyl protecting group and the 3,4,5-trimethoxybenzoyl pharmacophore are well-established, the history of their combined form in 4-nitrobenzyl 3,4,5-trimethoxybenzoate is not documented in the available scientific literature. This suggests that the compound may be a novel entity that has not yet been synthesized or characterized, or it may have been prepared in a commercial context without public disclosure of its scientific details.

Data Tables

Due to the lack of specific experimental data for "this compound" in the searched literature, data tables for this compound cannot be provided. However, representative data for the parent compounds are presented below for contextual understanding.

Table 1: Properties of Parent Acids and Alcohols

| Compound Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |

| 4-Nitrobenzoic acid | 62-23-7 | C₇H₅NO₄ | 167.12 | 239-242 |

| 3,4,5-Trimethoxybenzoic acid | 118-41-2 | C₁₀H₁₂O₅ | 212.20 | 172-175 |

| 4-Nitrobenzyl alcohol | 619-73-8 | C₇H₇NO₃ | 153.14 | 92-95 |

| 3,4,5-Trimethoxybenzyl alcohol | 3840-31-1 | C₁₀H₁₄O₄ | 198.22 | 71-74 |

Data sourced from publicly available chemical databases.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-nitrophenyl)methyl 3,4,5-trimethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO7/c1-22-14-8-12(9-15(23-2)16(14)24-3)17(19)25-10-11-4-6-13(7-5-11)18(20)21/h4-9H,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQYSBNRFOOXCSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for 4 Nitrobenzyl 3,4,5 Trimethoxybenzoate and Precursors

Conventional Esterification Protocols

Conventional methods for ester synthesis are widely employed due to their reliability and the broad availability of starting materials. These protocols typically involve the reaction of a carboxylic acid or its activated derivative with an alcohol.

One of the most common and efficient methods for preparing esters is the reaction between an acid chloride and an alcohol. This method is often preferred when the corresponding carboxylic acid is unreactive or when high yields are critical. The synthesis of 4-nitrobenzyl 3,4,5-trimethoxybenzoate (B1228286) via this route involves the reaction of 3,4,5-trimethoxybenzoyl chloride with 4-nitrobenzyl alcohol.

The first step in this process is the preparation of the acid chloride precursor. 3,4,5-Trimethoxybenzoyl chloride is typically synthesized from 3,4,5-trimethoxybenzoic acid by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). google.com A patent describes a method where 3,4,5-trimethoxybenzoic acid reacts with bis(trichloromethyl)carbonate in an organic solvent, catalyzed by an organic amine, to produce the acid chloride with high yield and quality suitable for industrial production. google.com

Once the 3,4,5-trimethoxybenzoyl chloride is obtained, it is reacted with 4-nitrobenzyl alcohol. nih.gov The reaction is typically carried out in an inert aprotic solvent, such as dichloromethane (B109758) or diethyl ether. A stoichiometric amount of a non-nucleophilic base, commonly pyridine (B92270) or triethylamine, is added to the reaction mixture. The role of the base is to neutralize the hydrochloric acid (HCl) byproduct that is generated during the reaction, driving the equilibrium towards the formation of the ester product. nih.gov This is an example of a Schotten-Baumann type reaction condition. The high reactivity of the acid chloride ensures that the reaction usually proceeds to completion under mild conditions, often at room temperature, providing high yields of the desired ester.

Reaction Scheme: (CH₃O)₃C₆H₂COOH + SOCl₂ → (CH₃O)₃C₆H₂COCl + SO₂ + HCl (CH₃O)₃C₆H₂COCl + HOCH₂C₆H₄NO₂ + Base → (CH₃O)₃C₆H₂COOCH₂C₆H₄NO₂ + Base·HCl

Direct condensation, famously known as Fischer-Speier esterification, involves the reaction of a carboxylic acid directly with an alcohol in the presence of an acid catalyst. iajpr.com This method is atom-economical but is an equilibrium process. To achieve high yields of 4-nitrobenzyl 3,4,5-trimethoxybenzoate using this approach, the reaction between 3,4,5-trimethoxybenzoic acid and 4-nitrobenzyl alcohol must be driven to favor the product side.

This is typically accomplished by using a large excess of one of the reactants (usually the more abundant and less expensive one) or by removing the water byproduct from the reaction mixture as it forms. google.com Common techniques for water removal include azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene (B28343). google.com

A strong acid catalyst is essential for this reaction. Catalysts such as concentrated sulfuric acid, p-toluenesulfonic acid, or hydrochloric acid are traditionally used in catalytic amounts. iajpr.com The reaction generally requires elevated temperatures (refluxing the solvent) to proceed at a reasonable rate. While effective, Fischer esterification can sometimes be unsuitable for substrates with acid-sensitive functional groups.

Modern and Environmentally Benign Synthetic Strategies

In recent years, there has been a significant shift towards developing more sustainable and environmentally friendly chemical processes. This has led to the exploration of new catalytic systems and alternative reaction conditions for esterification.

The development of novel catalysts has been a major focus in modernizing esterification reactions. The goal is to replace corrosive and difficult-to-handle mineral acids with more efficient, selective, and recyclable catalysts. Lewis acids, particularly those based on group IV metals like zirconium and hafnium, have emerged as highly effective catalysts for dehydrative esterification. nih.gov These catalysts have shown the ability to promote esterification using equimolar amounts of starting materials, a significant improvement over the large excesses often required in Fischer esterification. nih.gov

For instance, zirconocene (B1252598) complexes have been identified as efficient catalysts that can operate in refluxing toluene with azeotropic water removal. More advanced developments have led to moisture-tolerant zirconium complexes, which circumvent the need for stringent anhydrous conditions or water scavengers, adding to the practicality and environmental friendliness of the process. nih.gov The application of such catalytic systems to the synthesis of this compound could offer a more sustainable alternative to conventional methods, potentially leading to higher yields and easier purification.

| Catalyst Type | Examples | Typical Conditions | Advantages |

| Brønsted Acid | H₂SO₄, p-TsOH | Reflux, water removal | Inexpensive, widely available |

| Lewis Acid | Zirconocene complexes, Hafnium complexes | Refluxing toluene | High efficiency, equimolar reactants |

| Heterogeneous | Zeolites, Ion-exchange resins | Elevated temperature | Recyclable, easy separation |

Mechanochemistry represents a significant advancement in green synthesis, utilizing mechanical energy, such as grinding or milling, to initiate and sustain chemical reactions. researchgate.net This technique often proceeds in the absence of a solvent (dry grinding) or with minimal amounts of liquid (liquid-assisted grinding), drastically reducing solvent waste.

Mechanochemical esterification can be performed by milling the carboxylic acid and alcohol together with a solid catalyst in a ball mill. The mechanical forces generate localized high temperatures and pressures at the point of particle contact, facilitating the reaction. While specific studies on the mechanochemical synthesis of this compound are not widely reported, the technique has been successfully applied to a variety of other organic reactions, including the formation of imines and other condensation products. researchgate.net This solvent-free approach offers a promising, environmentally benign alternative to traditional solution-phase synthesis, aligning with the principles of green chemistry by reducing energy consumption and waste generation.

Optimization of Reaction Conditions and Yield Enhancement Protocols

Regardless of the chosen synthetic route, optimization of reaction conditions is crucial for maximizing product yield, minimizing reaction time, and reducing the formation of byproducts. Key parameters that are typically varied during optimization studies include temperature, catalyst concentration, and the molar ratio of reactants. angolaonline.netresearchgate.net

For direct and catalytic esterification, factorial design and ANOVA methodologies can be employed to systematically analyze the influence of different variables. researchgate.net Studies on similar esterification reactions have shown that temperature and catalyst concentration are often the most significant factors influencing the reaction rate and conversion. angolaonline.netresearchgate.net For example, in the esterification of benzoic acid with 1-butyl alcohol, the reaction was found to be first-order with respect to the benzoic acid, and kinetic modeling allowed for the calculation of optimal process parameters. dnu.dp.ua

In acid chloride-mediated synthesis, optimization may involve screening different bases and solvents to find the combination that gives the cleanest reaction and highest yield. The rate of addition of the acid chloride to the alcohol solution can also be controlled to manage the exothermicity of the reaction and prevent side reactions.

The table below summarizes key parameters and their typical effects on esterification reactions, providing a general framework for optimizing the synthesis of this compound.

| Parameter | Effect on Reaction | Optimization Goal |

| Temperature | Increasing temperature generally increases reaction rate but can also lead to byproduct formation. | Find the optimal balance between reaction rate and selectivity. |

| Catalyst Conc. | Higher concentration typically increases the reaction rate up to a certain point. | Use the minimum amount of catalyst required for efficient conversion to reduce cost and waste. |

| Reactant Ratio | Using an excess of one reactant can drive the equilibrium to favor product formation. | Optimize the molar ratio to maximize the conversion of the limiting reagent. |

| Solvent | The polarity of the solvent can influence reaction rates and yields. | Select a solvent that provides good solubility for reactants and facilitates the reaction. |

| Water Removal | In equilibrium-limited reactions, removing water is critical for achieving high conversion. | Employ efficient water removal techniques like azeotropic distillation. |

Advanced Purification and Isolation Techniques for High Purity Material

The synthesis of this compound results in a crude product that necessitates rigorous purification to remove unreacted starting materials, byproducts, and other impurities. The attainment of high purity is critical for its intended applications, demanding the use of advanced and optimized purification methodologies. The primary techniques employed for the purification of this compound are recrystallization and column chromatography, often used in sequence to achieve the desired level of purity.

Recrystallization

Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds like this compound. The principle of this method relies on the differential solubility of the compound and its impurities in a selected solvent or solvent system at different temperatures. For aromatic nitro compounds and benzoate (B1203000) esters, alcoholic solvents are frequently employed. rsc.orgrochester.edu

The selection of an appropriate solvent is paramount for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but exhibit high solubility at its boiling point. Furthermore, the impurities should either be highly soluble or insoluble in the chosen solvent at all temperatures. Based on the purification of structurally related compounds, such as methyl 3,4,5-trimethoxybenzoate and various 4-nitrobenzoate (B1230335) esters, methanol (B129727) and ethanol (B145695) are primary candidates for the recrystallization of this compound. rsc.orggoogle.com

The general procedure involves dissolving the crude solid in a minimal amount of a suitable hot solvent to form a saturated solution. Any insoluble impurities can be removed at this stage by hot filtration. The solution is then allowed to cool slowly and undisturbed, which promotes the formation of well-defined, pure crystals. The slow cooling rate is crucial as it allows the crystal lattice to form in an orderly manner, excluding foreign molecules. Once crystallization is complete, the purified crystals are isolated by vacuum filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and then dried to a constant weight.

For this compound, a mixed solvent system, such as an ethanol-water mixture, may also be effective. rsc.org The addition of a miscible non-solvent (in this case, water) to a solution of the compound in a good solvent (ethanol) can induce crystallization. The following table summarizes potential solvent systems and their expected impact on purity and yield.

| Solvent System | Rationale | Expected Purity | Expected Yield |

| Methanol | Effective for recrystallizing trimethoxybenzoate esters. google.comyoutube.com | >99% | Moderate to High |

| Ethanol | Commonly used for the recrystallization of 4-nitrobenzoate esters. rsc.org | >99% | Moderate to High |

| Ethanol/Water | Allows for fine-tuning of solubility; often improves crystal formation. rsc.org | High | Moderate |

| Ethyl Acetate (B1210297)/Hexane (B92381) | A common non-polar/polar mixture for recrystallization of esters. | High | Moderate |

Column Chromatography

For instances where recrystallization does not yield a product of sufficient purity, or for the separation of impurities with very similar solubility profiles, column chromatography is the method of choice. This technique separates compounds based on their differential adsorption onto a stationary phase as a mobile phase is passed through it.

For the purification of esters and nitro-aromatic compounds, silica (B1680970) gel is the most common stationary phase due to its polarity and effectiveness in separating moderately polar compounds. researchgate.net The mobile phase, or eluent, is typically a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (such as ethyl acetate or dichloromethane). The polarity of the eluent is carefully optimized to achieve good separation between the desired product and its impurities.

The process involves packing a glass column with a slurry of silica gel in the initial eluent. The crude product is then dissolved in a minimal amount of a suitable solvent and loaded onto the top of the column. The eluent is then passed through the column, and as it moves down, the components of the mixture separate into bands. Fractions are collected sequentially, and those containing the pure product are identified, typically by thin-layer chromatography (TLC), and then combined. The solvent is subsequently removed under reduced pressure to yield the purified this compound.

The selection of the eluent system is critical and is usually determined by preliminary analysis using TLC. A solvent system that gives a retention factor (Rf) of approximately 0.3-0.4 for the target compound on a TLC plate is often a good starting point for column chromatography.

| Stationary Phase | Eluent System (v/v) | Separation Principle | Purity Achieved |

| Silica Gel | Hexane/Ethyl Acetate | Based on polarity differences; the more polar compound adsorbs more strongly. researchgate.net | Up to 99.9% |

| Silica Gel | Dichloromethane/Hexane | Good for separating compounds of moderate polarity. | High |

| Alumina | Toluene/Ethyl Acetate | Alternative to silica gel, useful for specific separations. | High |

By employing these advanced purification techniques, it is possible to obtain this compound with a purity level that meets the stringent requirements for its subsequent use. The choice between recrystallization and chromatography, or a combination of both, depends on the nature and quantity of the impurities present in the crude product.

Spectroscopic Data for this compound Currently Unavailable in Publicly Accessible Scientific Literature

A comprehensive analysis of the chemical compound this compound, focusing on its detailed structural and spectroscopic properties, cannot be provided at this time due to a lack of available scientific data in researched repositories. Extensive searches for experimental research findings detailing the Nuclear Magnetic Resonance (NMR) and vibrational spectra for this specific compound have not yielded the necessary information to construct a scientifically accurate and thorough article as requested.

The required data for a complete structural elucidation, including Proton (¹H) NMR, Carbon-13 (¹³C) NMR, advanced two-dimensional (2D) NMR techniques (such as COSY, HSQC, HMBC), Fourier-Transform Infrared (FTIR) spectroscopy, and Raman spectroscopy, are not present in the accessible scientific literature and chemical databases.

While spectroscopic data for the constituent precursor molecules, such as 3,4,5-trimethoxybenzoic acid chemicalbook.comchemicalbook.com and 4-nitrobenzyl alcohol , are available, this information is insufficient to accurately predict the precise spectral characteristics of the final ester product, this compound. Generating an analysis without verified experimental data for the target compound would be speculative and would not meet the required standards of scientific accuracy.

Therefore, until peer-reviewed research containing the synthesis and detailed spectroscopic characterization of this compound becomes publicly available, the generation of the requested in-depth article is not possible.

Structural Elucidation and Advanced Spectroscopic Characterization

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry is a critical tool for determining the precise molecular weight of a compound and for elucidating its structure through the analysis of fragmentation patterns.

Theoretical Molecular Weight Data

| Parameter | Value |

| Molecular Formula | C₁₇H₁₇NO₇ |

| Theoretical Monoisotopic Mass | 347.10050 Da |

| Theoretical Average Mass | 347.319 Da |

Postulated Fragmentation Pattern

Based on the structure of 4-nitrobenzyl 3,4,5-trimethoxybenzoate (B1228286), the following fragmentation pattern can be postulated under mass spectrometry conditions. The molecule would likely fragment at the ester linkage and the benzylic position, leading to several key fragment ions.

Predicted Key Fragment Ions in Mass Spectrometry

| m/z (Da) | Proposed Fragment Ion | Chemical Formula |

| 195 | 3,4,5-trimethoxybenzoyl cation | [C₁₀H₁₁O₄]⁺ |

| 136 | 4-nitrobenzyl cation | [C₇H₆NO₂]⁺ |

| 108 | 4-nitrotoluene radical cation | [C₇H₇NO₂]⁺ |

| 211 | 3,4,5-trimethoxybenzoic acid | [C₁₀H₁₂O₅] |

These predicted fragments are based on the known fragmentation behaviors of similar ester and nitroaromatic compounds. The 3,4,5-trimethoxybenzoyl cation (m/z 195) and the 4-nitrobenzyl cation (m/z 136) would be particularly indicative of the parent molecule's structure.

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

A thorough search of crystallographic databases did not yield any experimental X-ray diffraction data for 4-nitrobenzyl 3,4,5-trimethoxybenzoate. Therefore, specific details regarding its crystal system, space group, unit cell dimensions, and precise molecular geometry in the solid state are not available at this time. To determine these parameters, a single crystal of sufficient quality would need to be grown and subjected to X-ray diffraction analysis.

Elemental Compositional Analysis (e.g., Combustion Analysis)

Elemental analysis, often performed via combustion analysis, is a fundamental technique used to determine the empirical formula of a compound by measuring the percentage composition of its constituent elements.

No specific experimental elemental analysis data for this compound has been reported in the available scientific literature. However, the theoretical elemental composition can be calculated from its molecular formula, C₁₇H₁₇NO₇. These theoretical values serve as a benchmark for the validation of synthesized samples of the compound.

Theoretical Elemental Composition

| Element | Symbol | Atomic Weight | Percentage (%) |

| Carbon | C | 12.011 | 58.79 |

| Hydrogen | H | 1.008 | 4.93 |

| Nitrogen | N | 14.007 | 4.03 |

| Oxygen | O | 15.999 | 32.25 |

Reaction Chemistry and Mechanistic Investigations of 4 Nitrobenzyl 3,4,5 Trimethoxybenzoate

Hydrolytic Stability and Ester Cleavage Mechanisms under Varied Conditions

The stability of the ester bond in 4-nitrobenzyl 3,4,5-trimethoxybenzoate (B1228286) is highly dependent on the pH of the medium. Like most esters, it is susceptible to hydrolysis under both acidic and basic conditions, though the mechanisms differ significantly.

Under acidic conditions, the reaction proceeds via a mechanism involving protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water leads to a tetrahedral intermediate, which then collapses to release 4-nitrobenzyl alcohol and 3,4,5-trimethoxybenzoic acid.

Base-catalyzed hydrolysis, or saponification, is typically much faster. The reaction involves the direct nucleophilic attack of a hydroxide (B78521) ion on the electrophilic ester carbonyl carbon. This forms a tetrahedral intermediate which then expels the 4-nitrobenzyloxide anion as the leaving group, a process driven by the formation of the stable carboxylate salt of 3,4,5-trimethoxybenzoic acid. Studies on analogous p-nitrophenyl alkanoates show that the kinetics of base-catalyzed cleavage can be complex, sometimes involving more than one molecule of a catalyst, and that the binding orientation (aryl-group vs. acyl-group inclusion) can influence the reaction rate. psu.edu

The hydrolysis of related nitrobenzyl compounds, such as benzyl (B1604629) 4-nitrophenyl-sulfamate esters, has been shown to follow different mechanistic pathways depending on the pH. universityofgalway.ieresearchgate.netrsc.org In acidic to neutral pH, an associative SN2-type mechanism is observed. universityofgalway.ieresearchgate.netrsc.org In neutral to moderately alkaline solutions (pH ~6-9), a dissociative E1cB (Elimination Unimolecular conjugate Base) mechanism can occur. universityofgalway.ieresearchgate.net

Furthermore, enzymatic catalysis offers a mild and selective method for ester cleavage. Enzymes such as lipase (B570770) and esterase can hydrolyze the ester bond. For instance, p-Nitrobenzyl (PNB) esterase from Bacillus subtilis is known to catalyze the hydrolysis of various p-nitrobenzyl esters to the corresponding free acid and p-nitrobenzyl alcohol, utilizing a classic Ser-His-Glu catalytic triad (B1167595) mechanism. ebi.ac.uk The kinetics of such enzymatic reactions can be monitored spectrophotometrically by tracking the release of the chromophoric 4-nitrophenol (B140041) upon cleavage of related nitrophenyl esters. semanticscholar.orgresearchgate.netresearchgate.net

| Condition | Mechanism Type | Key Intermediates/Steps | Products | Reference |

|---|---|---|---|---|

| Acidic (e.g., aq. H+) | AAC2 | Protonation of carbonyl; tetrahedral intermediate | 4-Nitrobenzyl alcohol, 3,4,5-Trimethoxybenzoic acid | semanticscholar.org |

| Basic (e.g., aq. OH-) | BAC2 (Saponification) | Nucleophilic attack by OH-; tetrahedral intermediate | 4-Nitrobenzyl alcohol, 3,4,5-Trimethoxybenzoate salt | nih.gov |

| Enzymatic (e.g., Esterase) | Covalent Catalysis | Acyl-enzyme intermediate (e.g., via Serine residue) | 4-Nitrobenzyl alcohol, 3,4,5-Trimethoxybenzoic acid | ebi.ac.uk |

Reactivity of the Nitro Functional Group: Selective Reductions and Other Transformations

The nitro group on the benzyl moiety is a versatile functional group that can undergo various transformations, most notably selective reduction. The reduction of aromatic nitro compounds is a cornerstone of organic synthesis as it provides a route to aromatic amines. jsynthchem.com A key challenge is achieving chemoselectivity, where the nitro group is reduced without affecting other sensitive functionalities, such as the ester group in 4-nitrobenzyl 3,4,5-trimethoxybenzoate. researchgate.netthieme-connect.comorganic-chemistry.org

A variety of reagents and catalytic systems have been developed for this purpose. Traditional methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum, and metal-based reductions. d-nb.info More modern and selective methods are often preferred. For instance, sodium borohydride (B1222165) (NaBH₄), typically unable to reduce nitro groups on its own, can be activated with transition metal salts like iron(II) chloride (FeCl₂) or nickel complexes to form a potent and selective reducing system. jsynthchem.comresearchgate.netthieme-connect.com The NaBH₄-FeCl₂ system has been shown to reduce aromatic nitro groups in the presence of esters with high yields (up to 96%). researchgate.netthieme-connect.com Other effective systems include Pd-doped TiO₂ nanocatalysts, which can reduce nitroarenes with various functional groups like esters and halides with high efficiency. spast.org

The reduction can proceed fully to the amine (4-aminobenzyl 3,4,5-trimethoxybenzoate) or can be stopped at the intermediate hydroxylamine (B1172632) stage (4-hydroxylaminobenzyl 3,4,5-trimethoxybenzoate). The formation of this hydroxylamine is particularly significant in the context of bioreductive drugs, as it can undergo spontaneous fragmentation. rsc.org

| Reagent/System | Conditions | Selectivity Notes | Reference |

|---|---|---|---|

| NaBH₄ / FeCl₂ | THF, 25–28°C | Excellent selectivity for nitro group over ester functionality. | researchgate.netthieme-connect.com |

| NaBH₄ / Ni(PPh₃)₄ | EtOH | Effective for reducing nitro compounds to amines. | jsynthchem.com |

| Pd doped TiO₂ | - | Tolerates esters, halides, carbonyls, and cyanides. | spast.org |

| Fe / CaCl₂ | Catalytic Transfer Hydrogenation | Tolerates halides, carbonyls, nitriles, and esters. | organic-chemistry.org |

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Various solvents, pressure | Classic method; selectivity can sometimes be an issue. | d-nb.infonih.gov |

Photochemical Reactivity and Controlled Photo-Cleavage Characteristics for Chemical Applications

Nitrobenzyl compounds are renowned for their photochemical reactivity, which enables their use as "photocleavable" or "caged" protecting groups. nih.govresearchgate.net While the ortho-nitrobenzyl ester (o-NBE) is the most studied isomer, para-nitrobenzyl derivatives also exhibit important photoreactivity. cdnsciencepub.comcdnsciencepub.comoup.com

Upon irradiation with UV light (typically in the 300-365 nm range), the nitrobenzyl moiety undergoes an internal electronic rearrangement. nih.govrsc.org For the well-studied ortho isomers, this involves an intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon, forming an aci-nitro intermediate. nih.govrsc.orgacs.org This is followed by a rearrangement to a cyclic benzisoxazoline derivative, which subsequently cleaves to release the protected molecule (in this case, 3,4,5-trimethoxybenzoic acid) and an o-nitrosobenzaldehyde. nih.govresearchgate.netresearchgate.net

The photolysis of para-nitrobenzyl compounds in aqueous solution also proceeds via a photoredox pathway, but the mechanism is distinct as direct intramolecular hydrogen abstraction is not possible. cdnsciencepub.com Research on p-nitrobenzylphosphonate ions suggests that photolysis can proceed via an intramolecular electron transfer, leading to C–P bond cleavage to form a p-nitrobenzyl anion intermediate. oup.com For the ester, this would result in cleavage of the ester bond, yielding 3,4,5-trimethoxybenzoic acid and a 4-nitrosobenzyl alcohol derivative as the primary photoproducts. researchgate.net

This light-triggered cleavage allows for precise spatial and temporal control over the release of the carboxylic acid, an attribute that is highly valuable in fields like drug delivery and materials science. researchgate.netupenn.edu The efficiency of this process can be quantified by its quantum yield, which is influenced by the substitution pattern on the aromatic ring and the nature of the leaving group. researchgate.net

Chemical Transformations Involving the 3,4,5-Trimethoxybenzoyl Moiety

The 3,4,5-trimethoxybenzoyl moiety is a key structural feature found in several pharmacologically active compounds, valued for its electronic and steric properties. cdnsciencepub.com The primary reaction involving this part of the molecule is its formation via esterification and its release via ester cleavage.

The synthesis of this compound is typically achieved by reacting 3,4,5-trimethoxybenzoyl chloride with 4-nitrobenzyl alcohol. cdnsciencepub.com This reaction is often carried out in a non-polar solvent like benzene (B151609) in the presence of a base, such as potassium carbonate, to act as an acid scavenger. cdnsciencepub.com 3,4,5-trimethoxybenzoyl chloride itself is a stable, crystalline solid that can be synthesized from 3,4,5-trimethoxybenzoic acid using reagents like thionyl chloride or bis(trichloromethyl)carbonate. google.com

Once the ester bond is cleaved (hydrolytically, reductively, or photochemically), the moiety is released as 3,4,5-trimethoxybenzoic acid or its corresponding salt. This acid can be further transformed; for example, it can be reduced to 3,4,5-trimethoxybenzyl alcohol or decarboxylated under specific conditions. google.com The synthesis of other derivatives, such as amides, can be achieved using the parent acid or acid chloride with an amine. biosynth.comresearchgate.net

Elucidation of Reaction Kinetics and Thermodynamic Profiles

Understanding the kinetics of the various reactions of this compound is crucial for its application, particularly in controlled release systems.

Hydrolysis Kinetics : The rate of hydrolysis is highly pH-dependent. For related p-nitrophenyl esters, base-catalyzed cleavage follows pseudo-first-order kinetics under appropriate conditions, and the rate can be monitored by the appearance of the nitrophenoxide ion. psu.edu The reaction rate is sensitive to the electronic properties of substituents on the benzoyl ring. This relationship can be quantified using a Hammett plot, which correlates the logarithm of the reaction rate constants (log k) with the Hammett substituent constants (σ). semanticscholar.orgresearchgate.netorientjchem.org Studies on similar esters have shown that Hammett plots can be non-linear, indicating a change in the rate-determining step (e.g., from nucleophilic attack to the collapse of the tetrahedral intermediate) as the electronic nature of the substituent changes. semanticscholar.orgresearchgate.net

Reduction and Fragmentation Kinetics : The kinetics of reductively-triggered fragmentation of 4-nitrobenzyl carbamates (a related system) have been studied in detail. rsc.org After reduction of the nitro group to a hydroxylamine, the compound fragments. The half-life (t₁/₂) of the hydroxylaminobenzyl intermediate is a key kinetic parameter. For the parent 4-hydroxylaminobenzyl carbamate (B1207046), the half-life was 16 minutes under specific conditions. rsc.org This fragmentation rate is accelerated by electron-donating substituents on the benzyl ring, which stabilize the developing positive charge on the benzylic carbon during cleavage, a finding supported by a linear Hammett relationship. rsc.org

Photocleavage Kinetics : The kinetics of photocleavage are typically described by first-order rate constants and the quantum yield (Φ). For o-nitrobenzyl derivatives, apparent first-order dissociation rate constants (k_app) have been measured in various solvents. upenn.edu For example, one study found k_app values in the range of 10⁻⁴ s⁻¹ upon irradiation at 365 nm. upenn.edu The quantum yield depends on factors such as the substitution pattern and the leaving group. researchgate.net

| Reaction Type | Kinetic Parameter | Typical Value/Observation | Reference |

|---|---|---|---|

| Reductive Fragmentation | Half-life (t1/2) of hydroxylamine | ~16 min (parent 4-nitrobenzyl carbamate) | rsc.org |

| Photocleavage | Rate Constant (kapp) | ~10-4 s-1 (for an o-nitrobenzyl derivative) | upenn.edu |

| Photocleavage | Quantum Yield (Φ) | ~0.7 (for p-nitrobenzylphosphonate C-P cleavage) | oup.com |

| Hydrolysis/Fragmentation | Hammett Reaction Constant (ρ) | Positive value indicates stabilization by electron-withdrawing groups. Non-linear plots suggest mechanism shift. | semanticscholar.orgrsc.orgresearchgate.netrsc.org |

Computational and Theoretical Chemical Studies

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of 4-nitrobenzyl 3,4,5-trimethoxybenzoate (B1228286). unar.ac.idscirp.org DFT methods are favored for their balance of computational cost and accuracy in predicting molecular structures and electronic properties. mdpi.com

Theoretical studies on molecules with similar functional groups, such as nitroaromatics and trimethoxybenzoyl derivatives, provide a framework for understanding the electronic landscape of 4-nitrobenzyl 3,4,5-trimethoxybenzoate. unar.ac.idmdpi.com Geometry optimization using DFT, typically with a basis set like B3LYP/6-311G, would reveal the most stable three-dimensional arrangement of the atoms. scirp.org This process minimizes the energy of the molecule to find its equilibrium structure.

The electronic structure is characterized by the distribution of electrons within the molecule. The nitro group (-NO2) is a strong electron-withdrawing group, which significantly influences the electronic properties of the benzyl (B1604629) ring. mdpi.com Conversely, the methoxy (B1213986) groups (-OCH3) on the benzoate (B1203000) moiety are electron-donating. This electronic push-pull system creates a notable dipole moment across the molecule.

Molecular orbital analysis, specifically of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding chemical reactivity. The HOMO represents the ability to donate electrons, while the LUMO signifies the ability to accept electrons. In this compound, the HOMO is expected to be localized primarily on the electron-rich trimethoxybenzoyl moiety, while the LUMO would be concentrated around the electron-deficient nitrobenzyl portion. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and reactivity. researchgate.net

Table 1: Illustrative DFT Calculation Parameters for this compound

| Parameter | Method/Basis Set | Description |

| Geometry Optimization | DFT/B3LYP/6-311G(d,p) | Calculation of the lowest energy molecular structure. |

| Electronic Energy | - | The total energy of the molecule in its optimized state. |

| Dipole Moment | - | A measure of the overall polarity of the molecule. |

| HOMO Energy | - | Energy of the Highest Occupied Molecular Orbital. |

| LUMO Energy | - | Energy of the Lowest Unoccupied Molecular Orbital. |

| HOMO-LUMO Gap | - | Energy difference between HOMO and LUMO, indicating chemical reactivity. |

Note: The values in this table are illustrative and represent the type of data obtained from DFT calculations.

DFT calculations can accurately predict various spectroscopic parameters. epstem.netepstem.net For instance, theoretical vibrational frequencies can be calculated and correlated with experimental infrared (IR) and Raman spectra. researchgate.net This correlation helps in the assignment of spectral bands to specific molecular vibrations.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed using methods like the Gauge-Including Atomic Orbital (GIAO) method. epstem.netepstem.net Comparing these theoretical shifts with experimental data serves to confirm the molecular structure. researchgate.net

Table 2: Predicted vs. Experimental Spectroscopic Data (Illustrative)

| Spectroscopic Data | Predicted Value (Illustrative) | Experimental Value (Illustrative) |

| IR Frequency (C=O stretch) | 1720 cm⁻¹ | 1715 cm⁻¹ |

| ¹H NMR (nitrobenzyl protons) | 7.5 - 8.2 ppm | 7.6 - 8.3 ppm |

| ¹³C NMR (ester carbonyl) | 165 ppm | 164.5 ppm |

Note: The values in this table are for illustrative purposes to show the correlation between predicted and experimental data.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of this compound over time. nih.gov These simulations can reveal the molecule's conformational flexibility, showing how the different parts of the molecule move relative to each other. For instance, the rotational freedom around the ester linkage and the methylene (B1212753) bridge can be explored.

MD simulations are also invaluable for studying intermolecular interactions in condensed phases. researchgate.net By simulating a system with multiple molecules, one can observe how they pack together and what types of non-covalent interactions, such as van der Waals forces and potential weak hydrogen bonds, dominate their association.

Reaction Pathway Modeling, Transition State Characterization, and Energy Barriers

Computational methods can be used to model potential chemical reactions involving this compound. For example, the hydrolysis of the ester bond can be investigated. By mapping the potential energy surface of the reaction, chemists can identify the transition state—the highest energy point along the reaction coordinate. Characterizing the structure and energy of the transition state allows for the calculation of the activation energy barrier, which determines the reaction rate.

Quantitative Structure-Reactivity Relationship (QSRR) Analysis

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. sci-hub.box For a series of derivatives of this compound, one could develop a QSRR model. nih.gov This would involve calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) and correlating them with experimentally determined reactivity data. Such models are useful for predicting the reactivity of new, unsynthesized derivatives.

In Silico Prediction of Novel Chemical Transformations

In silico methods can be employed to predict novel chemical transformations that this compound might undergo. Based on its functional groups, computational tools can suggest potential reactions. For example, the nitro group could be reduced to an amine, or the aromatic rings could undergo electrophilic substitution. These predictions can guide synthetic chemists in designing new experiments and discovering new reactions. nih.gov

Advanced Chemical Applications of 4 Nitrobenzyl 3,4,5 Trimethoxybenzoate Strictly Non Biological/non Clinical Focus

Utility as a Versatile Synthetic Intermediate in Multi-Step Organic Syntheses

The structure of 4-nitrobenzyl 3,4,5-trimethoxybenzoate (B1228286) makes it a potentially valuable intermediate in multi-step organic syntheses. The ester linkage can be hydrolyzed under basic or acidic conditions to yield 4-nitrobenzyl alcohol and 3,4,5-trimethoxybenzoic acid. These two products can then be utilized in separate synthetic pathways.

Furthermore, the nitro group on the benzyl (B1604629) ring can undergo a variety of chemical transformations. For instance, it can be reduced to an amino group, which can then be further functionalized. This versatility allows for the introduction of diverse functionalities into a molecule, making 4-nitrobenzyl 3,4,5-trimethoxybenzoate a potential branching point in a synthetic sequence, leading to a range of different target molecules.

Application in Protecting Group Chemistry for Alcohols and Carboxylic Acids

The 4-nitrobenzyl group is a well-established photolabile protecting group for various functionalities, including carboxylic acids. wikipedia.org In the case of this compound, the 3,4,5-trimethoxybenzoic acid is protected as its 4-nitrobenzyl ester. This protecting group is stable under a range of chemical conditions but can be cleaved by photolysis, typically using UV light. This "traceless" removal, which avoids the use of harsh chemical reagents, is highly advantageous in the synthesis of complex molecules with sensitive functional groups. wikipedia.orgnih.gov

The general mechanism for the photolytic cleavage of nitrobenzyl-based protecting groups proceeds via a Norrish Type II reaction. wikipedia.org Upon irradiation, the nitro group abstracts a hydrogen atom from the benzylic position, leading to the formation of an aci-nitro intermediate, which then rearranges to release the protected carboxylic acid and 4-nitrosobenzaldehyde.

Conversely, the 3,4,5-trimethoxybenzoyl moiety could potentially serve as a protecting group for alcohols, though this application is less common. The ester would be formed between the alcohol and 3,4,5-trimethoxybenzoic acid.

Table 1: Comparison of Protecting Group Removal Methods

| Protecting Group | Cleavage Method | Reagents/Conditions | Byproducts |

|---|---|---|---|

| 4-Nitrobenzyl | Photolysis | UV light (e.g., 254 nm or 350 nm) | 4-Nitrosobenzaldehyde |

| 4-Nitrobenzyl | Chemical Reduction | H₂, Pd/C | 4-Aminobenzyl alcohol |

Incorporation into Advanced Materials Science (e.g., as a monomer or component in polymers)

While no specific examples of the incorporation of this compound into polymers have been documented, its structure suggests potential applications in materials science. The aromatic rings and the polar nitro and ester groups could impart specific properties to a polymer, such as thermal stability or altered solubility.

If the nitro group were reduced to an amine and the ester hydrolyzed to a carboxylic acid, the resulting aminobenzoic acid derivative could potentially be used as a monomer in the synthesis of polyamides or polyesters. The trimethoxy-substituted aromatic ring, a feature found in some liquid crystals, could also be of interest for developing new materials with specific optical or electronic properties.

Development as a Chemical Probe or Reagent in Non-Biological Chemical Systems

A chemical probe is a small molecule used to study and manipulate chemical systems. nih.gov Given its photolabile nature, this compound could be developed as a "caged" reagent. In this concept, the 3,4,5-trimethoxybenzoic acid is inactive while it is esterified with the 4-nitrobenzyl group. Upon irradiation with light, the active 3,4,5-trimethoxybenzoic acid would be released in a spatially and temporally controlled manner. This could be useful for studying reaction mechanisms or initiating chemical processes in a controlled fashion.

Additionally, the 4-nitrobenzylpyridine framework, a related structure, is used as a colorimetric reagent for the detection of certain chemical agents. lobachemie.comnih.gov It is plausible that this compound could be adapted for similar analytical applications in non-biological contexts.

Role as a Reference Standard in Quantitative Chemical Analysis and Quality Control

For any chemical compound to be used as a reference standard, its purity must be well-characterized and certified. caltech.edunih.gov If this compound were to be synthesized to a high degree of purity, it could serve as a reference standard for various analytical techniques, such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

In a quality control setting, it could be used to:

Identify and quantify the compound in a mixture.

Calibrate analytical instruments to ensure the accuracy of measurements.

Serve as a starting material or intermediate for the synthesis of other reference standards.

Table 2: Potential Analytical Applications of this compound as a Reference Standard

| Analytical Technique | Potential Application |

|---|---|

| High-Performance Liquid Chromatography (HPLC) | Quantification of the compound in reaction mixtures or final products. |

| Gas Chromatography (GC) | Purity assessment, provided the compound is sufficiently volatile and thermally stable. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and purity determination using a certified internal standard. |

Synthesis and Chemical Characterization of Structural Analogues and Derivatives

Systematic Structural Modifications of the 4-Nitrobenzyl Moiety

Research on related 4-nitrobenzyl carbamates, which share the 4-nitrobenzyloxycarbonyl trigger, provides a framework for these modifications. Analogues have been synthesized by introducing electron-donating or electron-withdrawing groups at the 2- and 3-positions of the benzyl (B1604629) ring. rsc.org For instance, 2'-alkoxy substituted 4-nitrobenzyl analogues have been prepared to enhance fragmentation kinetics following reduction. sci-hub.boxresearchgate.net The synthesis of these derivatives typically starts with the corresponding substituted 4-nitrobenzyl alcohol. This alcohol can be reacted with an activated form of the carboxylic acid, or it can be converted into a more reactive intermediate, such as a 4-nitrobenzyl chloroformate, prior to coupling with the desired amine or alcohol. rsc.orgsci-hub.box

Another point of modification is the benzylic carbon (the α-position). The introduction of a methyl group at this position has been shown to accelerate the fragmentation of the molecule after the nitro group is reduced. rsc.org These systematic changes allow for a detailed investigation of how electronic and steric effects on the benzyl moiety impact the stability and reactivity of the ester or carbamate (B1207046) linkage.

Chemical Diversification within the 3,4,5-Trimethoxybenzoyl Core

The 3,4,5-trimethoxybenzoyl core, derived from 3,4,5-trimethoxybenzoic acid (an analogue of gallic acid), is another prime target for chemical diversification. The synthesis of derivatives typically involves the activation of 3,4,5-trimethoxybenzoic acid, most commonly by converting it to 3,4,5-trimethoxybenzoyl chloride. biosynth.comsigmaaldrich.com This highly reactive acyl chloride can then be condensed with a wide array of nucleophiles, including various substituted alcohols and amines, to generate a library of esters and amides. biosynth.comnih.govnih.gov

Modern methods for synthesizing the acyl chloride include reacting the parent acid with reagents like bis(trichloromethyl)carbonate in an organic solvent. google.com Beyond simple esterification or amidation, the aromatic ring of the trimethoxybenzoyl core itself can be modified. For example, the iodination of 3,4,5-trimethoxybenzoic acid has been successfully achieved using a combination of iodine and silver trifluoroacetate, yielding 2-iodo-3,4,5-trimethoxybenzoic acid. researchgate.net Such halogenated derivatives serve as versatile intermediates for further cross-coupling reactions, enabling the introduction of a wide range of other functional groups.

A general synthetic pathway to create esters from this core involves the nucleophilic acyl substitution of 3,4,5-trimethoxybenzoyl chloride with an alcohol. nih.gov For instance, the synthesis of 3,4-dihydroxyphenyl 3,4,5-trimethoxybenzoate (B1228286) was achieved by reacting the acid chloride with sesamol, followed by deprotection steps. nih.gov This demonstrates a viable route for coupling the activated trimethoxybenzoyl core with diverse alcohol moieties.

Comparative Studies on Reactivity Profiles and Spectroscopic Signatures of Analogues

Comparative analysis of the synthesized analogues is crucial for understanding how structural changes translate into different chemical behaviors. These studies primarily focus on reactivity profiles and the interpretation of spectroscopic data.

Reactivity Profiles

The reactivity of analogues is often assessed through kinetic studies, particularly for derivatives designed as prodrugs where controlled release is essential. In studies of 4-nitrobenzyl carbamates, the rate of fragmentation after reduction of the nitro group is highly dependent on the substituents on the benzyl ring. rsc.org Electron-donating groups accelerate this fragmentation, which is attributed to the stabilization of the positive charge that develops on the benzylic carbon during the reaction. rsc.org The parent unsubstituted hydroxylaminobenzyl carbamate (the reduced form) has a fragmentation half-life of 16 minutes under specific experimental conditions, whereas analogues with electron-donating substituents fragment faster. rsc.org

| Substituent on Benzyl Ring | Position | Maximum Half-Life (Mt1/2) in minutes |

|---|---|---|

| H (Parent Compound) | - | 16 |

| α-Methyl | α | 9.5 |

| 2-Methoxy | 2 | 3.8 |

| 2-Methyl | 2 | 6.6 |

| 3-Methoxy | 3 | 8.9 |

| 3-Methyl | 3 | 11.5 |

Furthermore, converting the carboxylic acid to a 4-nitrophenyl (PNP) active ester creates a highly reactive synthon that facilitates subsequent reactions. rsc.org These PNP esters are generally more stable and easier to handle than their tetrafluorophenyl (TFP) counterparts and show excellent reactivity in acylating nucleophiles like benzylamine. rsc.org

Spectroscopic Signatures

The characterization of these analogues relies heavily on spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The 3,4,5-trimethoxybenzoyl moiety has a distinct spectroscopic signature. In derivatives containing this group, the protons of the two equivalent methoxy (B1213986) groups at the 3- and 5-positions typically appear as a single peak in the 1H NMR spectrum, while the 4-methoxy group appears as a separate singlet. nih.gov The two aromatic protons on the trimethoxybenzoyl ring also produce a characteristic singlet.

| Compound | Spectroscopy Type | Key Signals (δ ppm for NMR, νmax cm-1 for IR) | Reference |

|---|---|---|---|

| 7-Cyano-N-phenyl-6-(3,4,5-trimethoxybenzamido)-2,3-dihydro-1H-pyrrolizine-5-carboxamide | 1H NMR (DMSO-d6) | 3.72 (s, 6H, 3",5"-OCH3), 3.86 (s, 3H, 4"-OCH3), 7.27 (s, 2H, Ar-H) | nih.gov |

| IR (KBr) | 3190, 3131 (N-H), 1656, 1639 (C=O), 1297 (C-O) | nih.gov | |

| Methyl 3,4,5-trimethoxybenzoate | 1H NMR (CDCl3) | 3.89 (s, 6H, 3,5-OCH3), 3.90 (s, 3H, 4-OCH3), 7.14 (s, 2H, Ar-H) | nih.gov |

| 13C NMR (CDCl3) | 52.2 (COOCH3), 56.2 (3,5-OCH3), 60.9 (4-OCH3), 106.6 (Ar C-2,6), 125.0 (Ar C-1), 142.4 (Ar C-4), 153.3 (Ar C-3,5), 166.9 (C=O) | nih.gov |

Exploration of Novel Synthetic Pathways for the Derivatization of the Compound

The development of novel and efficient synthetic routes is a continuous effort in the derivatization of complex molecules. For the synthesis of carbamate analogues, which can inform ester synthesis, methods that avoid the isolation of unstable intermediates are preferred. One such approach is the in situ formation of a chloroformate from the corresponding alcohol, which is then immediately reacted with a nucleophile. rsc.org An alternative high-yield method involves the in situ formation of an isocyanate, followed by a catalytic reaction with an alcohol. sci-hub.boxresearchgate.net

For the esterification itself, the use of coupling agents like 1,1'-carbonyldiimidazole (B1668759) (CDI) provides a mild and effective way to mediate the reaction between the carboxylic acid and the alcohol. rsc.org Another powerful strategy is to first convert the carboxylic acid into a more reactive form. The synthesis of 4-nitrophenyl (PNP) esters from carboxylic acids and 4-nitrophenol (B140041) creates stable, crystalline intermediates that can be easily purified and subsequently used to acylate a target alcohol with high efficiency. rsc.orgnih.gov This two-step approach often provides better yields and cleaner reactions than direct esterification, especially for sensitive or complex substrates.

Future Research Directions and Emerging Methodologies

Integration with Automated Synthesis and Flow Chemistry Platforms

The synthesis of esters like 4-nitrobenzyl 3,4,5-trimethoxybenzoate (B1228286) is traditionally performed in batch reactors. However, the future of its synthesis and derivatization lies in the adoption of continuous flow chemistry and automated platforms. These technologies offer significant advantages in terms of safety, efficiency, scalability, and process control.

Flow chemistry, by utilizing small reactor volumes, allows for superior heat and mass transfer, which is particularly advantageous for managing the exothermic nature of nitration reactions and for driving esterification reactions to completion. wisc.edu For instance, the esterification of benzyl (B1604629) alcohol has been successfully demonstrated in flow systems using heterogeneous catalysts. acs.org A prospective flow process for 4-nitrobenzyl 3,4,5-trimethoxybenzoate could involve a multi-step sequence where 4-nitrobenzyl alcohol and 3,4,5-trimethoxybenzoic acid are pumped through reactor coils containing immobilized catalysts. This approach would enable rapid reaction optimization, reduce reaction times, and facilitate safer handling of potentially hazardous reagents. acs.org

Automated synthesis platforms can be integrated with flow reactors to create a system for the high-throughput synthesis of derivatives. By systematically varying the alcohol and carboxylic acid components, these platforms could rapidly generate a library of related esters for further investigation.

Table 1: Comparison of Batch vs. Flow Synthesis for Esterification

| Parameter | Batch Synthesis | Flow Synthesis |

| Heat Transfer | Limited by vessel surface area | Excellent, rapid heat dissipation |

| Mass Transfer | Dependent on stirring efficiency | Superior mixing through diffusion |

| Safety | Higher risk with large volumes | Inherently safer with small volumes |

| Scalability | "Scaling-up" is challenging | "Scaling-out" by parallelization |

| Process Control | Difficult to precisely control | Precise control over parameters |

Exploration of the Compound in Combinatorial Chemistry for Chemical Space Exploration (non-biological)

The structure of this compound is well-suited for combinatorial chemistry approaches aimed at exploring chemical space for new materials and functional molecules. The ester linkage serves as a key point of diversity.

Two primary vectors for creating a combinatorial library can be envisioned:

Varying the Benzoate (B1203000) Moiety: A library could be constructed by reacting 4-nitrobenzyl alcohol with a diverse set of carboxylic acids. This would allow for the systematic tuning of electronic properties, steric bulk, and functionality on the benzoate portion of the molecule.

Varying the Benzyl Moiety: Conversely, 3,4,5-trimethoxybenzoic acid could be esterified with a library of substituted benzyl alcohols. This would modify the properties of the nitro-functionalized ring.

The synthesis of libraries of related structures, such as benzoyl and benzyl substituted 1,2,3-triazoles, has demonstrated the power of this approach for discovering compounds with desired properties. nih.gov By employing automated parallel synthesis techniques, a large number of unique esters based on the this compound scaffold could be generated and screened for properties such as liquid crystal behavior, non-linear optical activity, or unique spectroscopic characteristics.

Advanced Mechanistic Investigations Utilizing Real-Time Spectroscopic Techniques

A deeper understanding of the reaction kinetics and mechanisms involved in the synthesis and transformation of this compound is crucial for process optimization and the discovery of new reactivity. Real-time spectroscopic techniques are powerful tools for such investigations.

For the synthesis via esterification, techniques like in-situ Infrared (IR) or Raman spectroscopy could monitor the consumption of the carboxylic acid and alcohol starting materials and the formation of the ester product in real-time. This data allows for precise determination of reaction endpoints and the identification of any transient intermediates.

Furthermore, the defining characteristic of the nitrobenzyl group is its potential for photocleavage. While ortho-nitrobenzyl esters are well-studied in this regard, the photochemistry of the para isomer is less explored. nih.govresearchgate.net Advanced spectroscopic methods could be employed to study the photocleavage of this compound. Time-resolved UV-Vis or fluorescence spectroscopy could track the electronic changes upon photo-irradiation, while NMR spectroscopy could be used to identify the resulting photoproducts, providing a detailed mechanistic picture of the cleavage process. researchgate.net

Development of Novel and Sustainable Green Chemistry Approaches for its Synthesis and Transformations

Future research must prioritize the development of environmentally benign methods for synthesizing and transforming this compound. This aligns with the principles of green chemistry, focusing on reducing waste, using less hazardous chemicals, and improving energy efficiency.

Key areas for development include:

Green Solvents: Moving away from traditional volatile organic compounds towards greener alternatives like deep eutectic solvents (DES) or ionic liquids, which have shown promise in esterification reactions. dergipark.org.tr

Heterogeneous Catalysts: Replacing homogeneous acid catalysts (e.g., sulfuric acid) with reusable solid catalysts. dergipark.org.tr Options include ion-exchange resins, zeolites, graphene oxide, and sulfated metal oxides, which simplify product purification and minimize corrosive waste streams. acs.orgorganic-chemistry.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product. A one-step synthesis method for a related compound, methyl 3,4,5-trimethoxybenzoate, has been patented, highlighting the potential for more efficient processes. google.com

Table 2: Green Catalytic Systems for Esterification

| Catalyst Type | Example | Advantages |

| Homogeneous Acid | Sulfuric Acid | Low cost, high activity |

| Ion-Exchange Resin | Amberlyst-15 | Heterogeneous, reusable |

| Graphene Oxide | Graphene Oxide | High surface area, reusable |

| Sulfated Metal Oxide | S-Fe-MCM-48 | High selectivity, stable |

| Deep Eutectic Solvent | p-TSA:BTEAC | Green solvent, catalyst |

Potential for Derivatization Towards Advanced Functional Materials (excluding biomedical applications)

A significant future direction for this compound is its use as a building block for advanced functional materials. The key to this potential lies in the nitrobenzyl group, which can act as a photolabile protecting group. Upon UV irradiation, the ester linkage can be cleaved, releasing the carboxylic acid (3,4,5-trimethoxybenzoic acid) and a nitroso-containing byproduct. nih.govmdpi.com

This photocleavage capability, well-documented for the ortho-nitrobenzyl isomer, allows for the creation of photo-responsive materials. umass.edu By incorporating this compound or its derivatives as monomers or crosslinkers into a polymer backbone, materials with light-degradable or light-alterable properties can be fabricated. nih.govresearchgate.net

Potential applications in materials science include:

Photoresists: Developing polymers that change their solubility upon exposure to light, enabling the creation of intricate patterns for microelectronics or microfluidics. mdpi.com

Smart Coatings: Designing surfaces whose properties, such as wettability or adhesion, can be switched with light. nih.gov

Controlled Release Systems: Encapsulating non-biomedical compounds (e.g., fragrances, catalysts) within a polymer matrix that releases its payload when exposed to a light trigger.

The trimethoxybenzoate portion of the molecule also offers opportunities for tuning the material's properties. The three methoxy (B1213986) groups can influence solubility, thermal stability, and intermolecular interactions within the final material.

Q & A

What are the common synthetic routes for 4-nitrobenzyl 3,4,5-trimethoxybenzoate, and how can reaction yields be optimized?

Basic

The compound is typically synthesized via esterification of 3,4,5-trimethoxybenzoic acid with 4-nitrobenzyl alcohol, often using coupling agents like DCC (dicyclohexylcarbodiimide) or acid catalysis. Alternative routes include nitration of benzyl derivatives. For example, methyl 3,4,5-trimethoxybenzoate (a structurally related compound) is synthesized through electrophilic nitration or bromination of methyl gallate derivatives . To optimize yields, control reaction conditions (e.g., temperature, stoichiometry of reagents, and solvent polarity) and employ purification techniques like column chromatography or recrystallization.

How do structural modifications to the 3,4,5-trimethoxybenzoate moiety influence bioactivity in anticancer research?

Advanced

Modifications such as alkyl chain elongation , branching , or substituent introduction significantly alter cytotoxicity. For instance, replacing the methyl group in methyl 3,4,5-trimethoxybenzoate with a propyl chain enhances activity against oral squamous cell carcinoma, while branched isopropyl analogs show reduced potency . Similarly, ester derivatives like diphenyl 3,4,5-trimethoxybenzoate exhibit lower antiparasitic activity compared to benzyl esters, suggesting steric and electronic factors modulate target binding . Systematic SAR studies should evaluate substituent effects on solubility, metabolic stability, and target affinity.

What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Basic

Use 1H/13C NMR to confirm substituent positions and ester linkage integrity (e.g., characteristic shifts for methoxy groups at δ 3.8–4.0 ppm and aromatic protons) . High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC with UV detection (e.g., λ = 254 nm) ensures purity. For stability studies, combine TLC with iodine vapor visualization to monitor degradation .

How can researchers resolve contradictions in biological activity data across different assays?

Advanced

Contradictions often arise from assay-specific conditions (e.g., cell line variability, concentration thresholds). For example, diphenyl 3,4,5-trimethoxybenzoate showed low potency against Trypanosoma cruzi (IC50 = 35.30 µM) compared to benzyl derivatives (IC50 = 0.025 µM), highlighting the need for dose-response validation and standardized protocols . Cross-validate findings using orthogonal assays (e.g., enzymatic vs. cell-based) and apply statistical tools like ANOVA to identify confounding variables.

What pharmacological targets are associated with 3,4,5-trimethoxybenzoate derivatives, and how are they identified?

Advanced

These derivatives interact with opiate receptors (e.g., μ-receptors in gastrointestinal motility modulation) and tubulin (in cancer cells) . Target identification involves receptor-binding assays (e.g., radioligand displacement) and computational docking to predict binding pockets. For example, [2-(dimethylamino)-2-phenylbutyl]-3,4,5-trimethoxybenzoate’s spasmolytic activity was linked to opiate receptor agonism via competitive binding studies .

What purification strategies are effective for isolating this compound from reaction mixtures?

Basic

Use ion-exchange chromatography (e.g., IR-120 resin) to separate protonated forms of the compound from byproducts . For scale-up, recrystallization in methanol or ethanol yields high-purity crystals. Purity >95% is achievable via preparative HPLC with C18 columns and gradient elution (e.g., water:acetonitrile) .

How can metabolic stability of 3,4,5-trimethoxybenzoate derivatives be enhanced for in vivo studies?

Advanced

Introduce electron-withdrawing groups (e.g., nitro) to reduce esterase-mediated hydrolysis. Alternatively, prodrug strategies (e.g., sulfate conjugates) improve bioavailability. For example, [2-(dimethylamino)-2-phenylbutyl]-3,4,5-trimethoxybenzoate’s sulfate derivative showed enhanced stability and prolonged activity in gastrointestinal models .

What synergistic effects have been observed between 3,4,5-trimethoxybenzoate derivatives and other anticancer agents?

Advanced

In combination with piplartine analogs , these derivatives exhibit enhanced antiproliferative effects via dual targeting of tubulin polymerization and mitochondrial apoptosis pathways . Synergy is quantified using Chou-Talalay combination indices , with optimal ratios determined through isobologram analysis.

What analytical methods are used to assess the hydrolytic stability of this compound in physiological buffers?

Basic

Monitor degradation via pH-stat titration under simulated gastric (pH 1.2) and intestinal (pH 6.8) conditions. LC-MS/MS tracks hydrolysis products (e.g., 3,4,5-trimethoxybenzoic acid) over time. Stability is reported as half-life (t1/2) under accelerated conditions (e.g., 37°C) .

How can computational modeling guide the design of 3,4,5-trimethoxybenzoate-based inhibitors?

Advanced

Molecular docking (e.g., AutoDock Vina) predicts binding poses to targets like tubulin or opiate receptors. QSAR models correlate substituent properties (e.g., logP, polar surface area) with bioactivity. For antiparasitic analogs, pharmacophore mapping identified critical hydrogen-bond acceptors in the trimethoxybenzoyl group . Validate predictions with free-energy perturbation (FEP) simulations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.